REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:7][C:8](=[O:13])[CH2:9][C:10]([CH3:12])=[O:11])([CH3:6])([CH3:5])[CH3:4].[Li]CCCC.CCCCCC.[Cl:25][C:26]1[CH:27]=[C:28]([CH:31]=[CH:32][CH:33]=1)[CH2:29]Cl>O1CCCC1>[Cl:25][C:26]1[CH:27]=[C:28]([CH2:29][CH2:12][C:10](=[O:11])[CH2:9][C:8]([O:7][C:3]([CH3:6])([CH3:4])[CH3:5])=[O:13])[CH:31]=[CH:32][CH:33]=1 |f:0.1|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
16.5 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(CC(=O)C)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
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ClC=1C=C(CCl)C=CC1
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Type
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CUSTOM
|
Details
|
magnetically stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
(equipped with a thermometer, an addition funnel
|
Type
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WASH
|
Details
|
a rubber septum) under nitrogen and washed 2×100 ml hexanes
|
Type
|
CUSTOM
|
Details
|
to remove the oil
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Type
|
ADDITION
|
Details
|
Then 230 ml dry THF (tetrahydrofuran) is introduced
|
Type
|
TEMPERATURE
|
Details
|
the sodium hydride suspension is cooled to 4°
|
Type
|
TEMPERATURE
|
Details
|
the temperature is maintained at less than 10°
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
is continued until gas evolution ceases (1 hr)
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
does not rise above 10°
|
Type
|
ADDITION
|
Details
|
The initial orange color becomes red during addition
|
Type
|
ADDITION
|
Details
|
pink after addition
|
Type
|
ADDITION
|
Details
|
is added dropwise at a rate such that the temperature
|
Type
|
TEMPERATURE
|
Details
|
is maintained between 9° and 12°
|
Type
|
ADDITION
|
Details
|
When addition
|
Type
|
CUSTOM
|
Details
|
the cooling bath is removed
|
Type
|
STIRRING
|
Details
|
the reaction is stirred for an additional 1 hr
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture is then poured into a 2 l Erlenmeyer flask and 300 ml diethyl ether
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
ADDITION
|
Details
|
followed by the addition of 130 ml cold 3 N aqueous HCl
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
WASH
|
Details
|
the acid layer is washed twice with 150 ml diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic layers are then washed twice with 200 ml of water, 2×100 ml of aqueous 1% Citric acid (pH 4.5)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)CCC(CC(=O)OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |